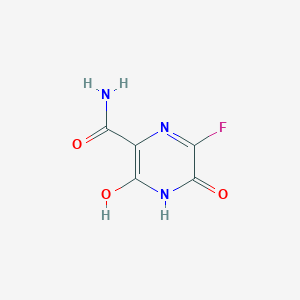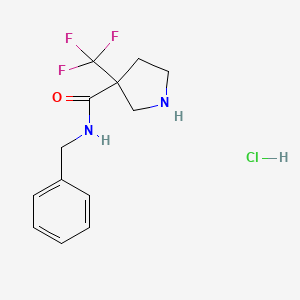![molecular formula C18H18N4O B1450101 4-氨基-7,7-二甲基-1-苯基-1,6,7,8-四氢-5H-吡唑并[3,4-b]喹啉-5-酮 CAS No. 2089391-71-7](/img/structure/B1450101.png)
4-氨基-7,7-二甲基-1-苯基-1,6,7,8-四氢-5H-吡唑并[3,4-b]喹啉-5-酮
描述
“4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
科学研究应用
药物剂
这些化合物用作药物剂 . 它们已被合成并研究其潜在的药用特性 .
致癌基因Ras抑制剂
包括所述化合物在内的1H-吡唑并[3,4-b]吡啶已被用作致癌基因Ras的抑制剂 . 致癌基因Ras是一种蛋白质,当发生突变时,会使正常细胞癌变 .
抗肿瘤特性
苯并[b][1,8]萘啶衍生物在结构上与所述化合物相似,具有抗肿瘤特性 . 它们已被研究用于癌症治疗的潜在用途 .
杀锥虫特性
这些化合物还表现出杀锥虫特性 . 这意味着它们可以杀死锥虫,这是一种导致非洲昏睡病和恰加斯病等疾病的寄生虫属 .
DNA结合特性
苯并[b][1,8]萘啶衍生物具有DNA结合特性 . 这意味着它们可以与DNA相互作用,这可能在遗传研究或治疗中使用 .
抗菌剂
已发现这些化合物具有抗菌特性 . 这意味着它们可以杀死或抑制微生物的生长,使其在治疗感染方面具有潜在用途 .
抗真菌和抗菌活性
该化合物在抗真菌和抗菌活性方面显示出潜力 . 这使其成为开发用于对抗真菌和细菌感染的新药的候选药物 .
抗惊厥药、镇静剂和止痛剂特性
作用机制
Target of Action
The primary target of 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.
Mode of Action
4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one interacts with the acyl-CoA binding site of DGAT1 . This interaction inhibits the activity of DGAT1, thereby preventing the synthesis of triglycerides.
Biochemical Pathways
The inhibition of DGAT1 affects the triglyceride synthesis pathway . Triglycerides are a type of fat found in the blood and are used by the body for energy. By inhibiting DGAT1, the compound reduces the amount of triglycerides produced, which can have various downstream effects on the body’s energy metabolism.
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the digestive tract
Result of Action
The inhibition of DGAT1 by 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one leads to a reduction in the synthesis of triglycerides . This can result in weight loss and improved insulin sensitivity, particularly in obese individuals .
生化分析
Biochemical Properties
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The compound’s interactions with these enzymes can modulate their activity, leading to changes in the biochemical pathways they regulate. For example, it may inhibit or activate certain enzymes, thereby influencing the production of reactive oxygen species or inflammatory mediators .
Cellular Effects
The effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain kinases, thereby preventing the phosphorylation of target proteins and altering downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it may cause toxic or adverse effects, including liver damage or oxidative stress. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. For example, it may influence the activity of enzymes involved in the tricarboxylic acid cycle or the electron transport chain, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is important for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall activity .
属性
IUPAC Name |
4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGRHHDYRGCIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)

![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)
![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)




